FA-Phe-Phe is a synthetic dipeptide derivative containing a furylacryloyl (FA) group attached to the N-terminus of the dipeptide Phe-Phe (phenylalanine-phenylalanine). [] It serves as a chromogenic substrate for enzymes, particularly those belonging to the metallocarboxypeptidase family, such as angiotensin-converting enzyme (ACE) and carboxypeptidase A. [, , ] The furylacryloyl moiety provides a spectrophotometric handle for monitoring enzymatic activity, as its absorbance properties change upon cleavage of the peptide bond.
N-(3-[2-Furyl]acryloyl)-Phe-Phe is a synthetic compound characterized by the presence of a furylacryloyl group attached to a dipeptide composed of two phenylalanine residues. This compound is notable for its applications in biochemical assays, particularly as a substrate for enzymes such as angiotensin-converting enzyme (ACE). Its unique structure, combining features from both furan and phenylalanine, makes it valuable in various scientific research fields, including biochemistry and medicinal chemistry .
N-(3-[2-Furyl]acryloyl)-Phe-Phe can be sourced from chemical suppliers specializing in biochemical reagents. It falls under the category of synthetic organic compounds and is classified as a peptide derivative due to its dipeptide structure. The compound has the CAS number 83661-95-4 and is recognized for its reactivity with various biological targets .
The synthesis of N-(3-[2-Furyl]acryloyl)-Phe-Phe typically involves several key steps:
These steps require careful control of reaction conditions, including temperature and pH, to ensure high yield and product purity.
N-(3-[2-Furyl]acryloyl)-Phe-Phe has a molecular formula of C16H15N O4, which reflects its complex structure combining both furan and peptide components. The compound features:
The structural integrity of this compound allows it to engage effectively in biochemical interactions, particularly with enzymes involved in peptide bond hydrolysis .
N-(3-[2-Furyl]acryloyl)-Phe-Phe undergoes several types of chemical reactions:
The primary mechanism of action for N-(3-[2-Furyl]acryloyl)-Phe-Phe involves its role as a substrate for angiotensin-converting enzyme (ACE). Upon binding to ACE, the compound undergoes hydrolysis, leading to the cleavage of peptide bonds. This enzymatic activity results in the release of smaller peptide fragments, which can further participate in biological processes.
The interaction with collagenases also highlights its utility in mimicking collagen's primary structure, allowing for studies on enzyme specificity and activity .
N-(3-[2-Furyl]acryloyl)-Phe-Phe has several significant applications in scientific research:
This compound's versatility makes it a valuable tool for researchers across various disciplines within biochemistry and medicinal chemistry.
N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) serves as a highly specific synthetic substrate for angiotensin-converting enzyme (ACE), leveraging its structural design to exploit the enzyme’s active site architecture. ACE, a zinc metallopeptidase, contains two homologous catalytic domains (N- and C-domains) characterized by the conserved HEXXH zinc-binding motif [5] [9]. FAPGG’s N-terminal 3-(2-furyl)acryloyl (FA) group provides a chromogenic probe, while its C-terminal Gly-Gly sequence mimics the natural cleavage site of angiotensin I. The phenylalanine residue at the penultimate position enables specific recognition by ACE’s hydrophobic S1 subsite, a feature critical for substrate binding efficiency [1] [10].
The catalytic mechanism involves zinc-mediated hydrolysis: The active site Zn²⁺ polarizes the water molecule, facilitating nucleophilic attack on the carbonyl carbon of the Phe-Gly scissile bond. This action is complemented by chloride ion coordination (required for optimal C-domain activity), which induces conformational changes to enhance substrate affinity [5] [9]. FAPGG’s furylacryloyl moiety further stabilizes binding via π-π interactions with aromatic residues (e.g., Phe/Tyr) lining the enzyme’s substrate channel [9].
Table 1: Structural Features Enabling FAPGG-ACE Specificity
FAPGG Structural Element | Role in ACE Specificity | ACE Binding Site Interaction |
---|---|---|
N-terminal furylacryloyl group | Chromophore & hydrophobic anchor | Hydrophobic S2' subsite via π-stacking |
L-Phenylalanine residue | Primary specificity determinant | S1 subsite hydrophobic pocket |
C-terminal Gly-Gly sequence | Mimics Angiotensin I cleavage site | S1'-S2' subsite hydrogen bonding |
Amide bond (Phe-Gly) | Hydrolysis target | Coordinated by Zn²⁺ catalytic ion |
Upon ACE binding, FAPGG undergoes enzymatic hydrolysis at the Phe-Gly bond, yielding N-[3-(2-furyl)acryloyl]-Phe (FAP) and Gly-Gly as products. This reaction facilitates continuous spectrophotometric monitoring due to a significant absorbance shift: FAPGG exhibits λₘₐₓ = 340 nm, while hydrolysis increases absorbance at 290 nm (Δε = -1.64 × 10³ M⁻¹cm⁻¹) [1] [10]. Kinetic parameters for this reaction are well-established:
The hydrolysis rate follows Michaelis-Menten kinetics and is sensitive to chloride ion concentration ([Cl⁻]), reflecting ACE’s dependence on anion activation. Optimal activity occurs at [Cl⁻] = 300 mM and pH 8.0–8.3, where the C-domain (primary FAPGG hydrolysis site) achieves maximal conformation [5] [9].
Table 2: Kinetic Parameters of FAPGG Hydrolysis by ACE
Parameter | Value | Conditions | Significance |
---|---|---|---|
Kₘ | 254.6 ± 12.3 μM | 50 mM HEPES, 300 mM NaCl, pH 8.1 | Substrate affinity |
Vₘₐₓ | 8.72 ± 0.41 μmol/min/mg | 37°C, [ACE] = 10 mU | Maximal hydrolysis rate |
k꜀ₐₜ | 3.41 s⁻¹ | Purified human ACE | Turnover number |
Optimal [Cl⁻] | 300 mM | pH 8.1 | C-domain activation |
The reaction pathway proceeds as follows:
FAPGG’s hydrolytic sensitivity enables its deployment as a chromogenic probe for high-throughput ACE inhibitor screening. Inhibitors like captopril (Kᵢ = 1.7 nM) and natural compounds (e.g., dioscorin) competitively bind ACE, reducing FAPGG cleavage rates quantifiable via absorbance loss at 340 nm [2] [10]. This assay system offers key advantages:
In practice, FAPGG-based assays quantify IC₅₀ values (e.g., 22.3 nM for captopril) by incubating ACE with inhibitors prior to substrate addition. Hydrolysis inhibition correlates directly with decreased ΔA₃₄₀/min, enabling precise potency ranking [10]. This approach has identified novel antihypertensive agents from natural sources, including bioactive peptides in Dioscorea yam hydrolysates, which exhibit ACE inhibitory activity (IC₅₀ = 0.48–1.76 mg/mL) [10].
Table 3: FAPGG-Based Screening of Representative ACE Inhibitors
Inhibitor | Type | IC₅₀ (FAPGG Assay) | Therapeutic Application |
---|---|---|---|
Captopril | Synthetic peptidomimetic | 22.3 nM | Hypertension/Heart failure |
Lisinopril | Synthetic peptidomimetic | 1.98 nM | Hypertension |
Dioscorin | Natural tuber protein | 0.51 mg/mL | Plant-derived antihypertensive |
Struthio peptide | Egg white hydrolysate | 0.42 mg/mL | Natural ACE inhibitor |
Furthermore, FAPGG supports mechanistic studies of ACE allostery. Negative cooperativity between ACE domains manifests as reduced hydrolysis rates at high FAPGG concentrations (>500 μM), detectable only via continuous assays [10]. This feature is exploited to investigate domain-selective inhibitors—a frontier in minimizing ACE inhibition side effects (e.g., cough, angioedema) [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7